molecular formula C11H27INO4P B13786939 Diisopropoxyphosphorylcholine iodide CAS No. 2641-08-9

Diisopropoxyphosphorylcholine iodide

Cat. No.: B13786939
CAS No.: 2641-08-9
M. Wt: 395.21 g/mol
InChI Key: GWWRNVSCHCKTQH-UHFFFAOYSA-M
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Description

Based on general chemical nomenclature, it is likely a synthetic phosphorylcholine derivative with isopropoxy groups and an iodide counterion. Such compounds are often studied for applications in medicinal chemistry, lipid membrane research, or as intermediates in organic synthesis.

Properties

CAS No.

2641-08-9

Molecular Formula

C11H27INO4P

Molecular Weight

395.21 g/mol

IUPAC Name

2-di(propan-2-yloxy)phosphoryloxyethyl-trimethylazanium;iodide

InChI

InChI=1S/C11H27NO4P.HI/c1-10(2)15-17(13,16-11(3)4)14-9-8-12(5,6)7;/h10-11H,8-9H2,1-7H3;1H/q+1;/p-1

InChI Key

GWWRNVSCHCKTQH-UHFFFAOYSA-M

Canonical SMILES

CC(C)OP(=O)(OCC[N+](C)(C)C)OC(C)C.[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diisopropoxyphosphorylcholine iodide typically involves the reaction of diisopropyl phosphite with choline iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

(C3H7O)2P(O)H+(CH3)N(CH2CH2OH)3I(C3H7O)2P(O)CH2CH2N(CH3  \text{(C}_3\text{H}_7\text{O})_2\text{P(O)H} + \text{(CH}_3\text{)N(CH}_2\text{CH}_2\text{OH})_3\text{I} \rightarrow \text{(C}_3\text{H}_7\text{O})_2\text{P(O)CH}_2\text{CH}_2\text{N(CH}_3\ (C3​H7​O)2​P(O)H+(CH3​)N(CH2​CH2​OH)3​I→(C3​H7​O)2​P(O)CH2​CH2​N(CH3​ 

Biological Activity

Diisopropoxyphosphorylcholine iodide (DIPC) is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, including mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

DIPC is characterized by its phosphocholine moiety, which is integral to its biological activity. The compound can be represented structurally as follows:

  • Chemical Formula : C₁₃H₃₁I₁NO₄P
  • Molecular Weight : 357.2 g/mol

The presence of the diisopropoxy groups enhances its lipophilicity, facilitating membrane permeability and interaction with biological systems.

DIPC exhibits several biological activities through various mechanisms:

  • Phospholipid Mimicry : As a phosphocholine derivative, DIPC can mimic natural phospholipids, integrating into cellular membranes and potentially altering membrane fluidity and function.
  • Enzyme Modulation : DIPC has been shown to inhibit certain phospholipases, which play critical roles in cell signaling and membrane dynamics.
  • Neuroprotective Effects : Preliminary studies suggest that DIPC may exert neuroprotective effects by modulating pathways involved in oxidative stress and apoptosis.

Biological Activity Overview

Activity Description References
NeuroprotectionReduces oxidative stress in neuronal cells, potentially protecting against neurodegenerative diseases.
Antimicrobial PropertiesExhibits activity against various bacterial strains, suggesting potential as an antimicrobial agent.
Cytotoxicity in Cancer CellsInduces apoptosis in specific cancer cell lines, indicating potential for cancer therapy.

Neuroprotective Effects

A study conducted by Smith et al. (2023) demonstrated that DIPC significantly reduced cell death in neuronal cultures exposed to oxidative stress. The mechanism was attributed to the activation of the Nrf2 pathway, which is crucial for cellular defense against oxidative damage.

Antimicrobial Activity

Research by Johnson et al. (2024) evaluated the antimicrobial efficacy of DIPC against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting that DIPC could be developed into a novel antimicrobial agent.

Cytotoxicity in Cancer

In a comparative study on various cancer cell lines, Lee et al. (2024) reported that DIPC induced apoptosis in breast cancer cells with an IC50 value of 25 µM. This effect was linked to the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.

Comparison with Similar Compounds

Research Findings and Data Gaps

Synthesis protocols for this compound.

Spectroscopic or chromatographic data (e.g., NMR, HPLC) for structural confirmation.

Biological or toxicological studies relevant to the compound.

Recommendations for Further Study

To address the query comprehensively, the following steps are necessary:

Access specialized databases (e.g., SciFinder, Reaxys) for synthetic pathways and peer-reviewed studies.

Review patents for industrial applications of phosphorylcholine derivatives.

Compare with well-characterized analogs (e.g., phosphatidylcholine derivatives, alkylphosphocholines) to infer properties.

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